6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine
Description
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the broad category of heterocyclic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as members of their ring structures. Within this classification system, the compound represents a fused heterocyclic system, specifically combining a five-membered thiazole ring with a six-membered pyridine ring. This structural arrangement places it within the thiazolo[4,5-b]pyridine family, where the numerical designations indicate the specific fusion pattern between the component rings.
The thiazole component of the structure contains both sulfur and nitrogen heteroatoms within a five-membered ring system. Thiazoles are recognized as members of the azole family, which includes related heterocycles such as imidazoles and oxazoles. The thiazole ring contributes significant aromatic character to the overall molecular framework, with pi-electron delocalization that enhances the compound's stability and influences its chemical reactivity patterns. The sulfur atom within the thiazole ring provides unique electronic properties that distinguish thiazole-containing compounds from their oxygen or nitrogen analogs.
The pyridine component represents a six-membered aromatic heterocycle containing a single nitrogen atom. This nitrogen atom serves as both a hydrogen bond acceptor and a potential coordination site for metal centers, contributing to the compound's versatility in biological systems. The fusion of the thiazole and pyridine rings creates a bicyclic system with enhanced rigidity compared to the individual component rings, resulting in a planar molecular geometry that facilitates predictable intermolecular interactions.
The nomenclature of this fused system follows established conventions for heterocyclic nomenclature, specifically the Hantzsch-Widman system for naming complex heterocyclic structures. The designation [4,5-b] indicates the specific atoms through which the rings are fused, providing precise structural information that distinguishes this isomer from other possible fusion patterns. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.
Historical Development of Thiazolo-Pyridine Derivatives
The historical development of thiazolo-pyridine derivatives reflects the broader evolution of heterocyclic chemistry as a discipline. Early research into thiazole-containing compounds was motivated by the discovery of thiazole rings in naturally occurring molecules, most notably in the vitamin thiamine (vitamin B₁), which highlighted the biological significance of this heterocyclic system. This initial recognition of thiazole's importance in biological systems provided the foundation for systematic investigations into more complex thiazole-containing structures, including fused ring systems that combine thiazole with other heterocycles.
The synthesis of thiazolo[4,5-b]pyridine derivatives emerged as researchers sought to expand the chemical space accessible through heterocyclic chemistry. Early synthetic approaches primarily relied on two-stage protocols, where either the thiazole or pyridine ring was constructed first, followed by cyclization to form the fused system. These pioneering methods, while effective, often required harsh reaction conditions and produced modest yields, limiting their practical applications in pharmaceutical development.
Significant advances in synthetic methodology occurred with the development of one-pot cascade reactions that could construct the entire thiazolo[4,5-b]pyridine framework in a single operation. Research by Shestopalov and colleagues demonstrated innovative approaches using SN2/Thorpe-Ziegler reaction sequences to generate substituted thiazolo[4,5-b]pyridines efficiently. These methodological improvements represented crucial steps toward making thiazolo-pyridine derivatives more accessible for biological evaluation and pharmaceutical development.
The introduction of combinatorial chemistry approaches further accelerated the development of thiazolo-pyridine derivatives. Solid-phase synthesis methods, including traceless synthesis protocols, enabled the preparation of diverse compound libraries with varying substitution patterns. These advances allowed researchers to systematically explore structure-activity relationships and identify promising lead compounds for further development. The development of microwave-assisted synthesis protocols also contributed to improved reaction efficiency and reduced reaction times, making the preparation of complex thiazolo-pyridine derivatives more practical for research applications.
Significance of Trifluoromethyl Substituents in Medicinal Chemistry
The trifluoromethyl group has emerged as one of the most significant functional groups in modern medicinal chemistry, with its incorporation into pharmaceutical compounds representing a strategic approach to optimizing drug properties. The trifluoromethyl group, with the formula -CF₃, possesses unique electronic characteristics that distinguish it from other common substituents used in drug development. The high electronegativity of the three fluorine atoms creates a strongly electron-withdrawing effect that significantly influences the electronic distribution throughout the molecular framework.
The electronegativity of the trifluoromethyl group is often described as intermediate between fluorine and chlorine, making it particularly valuable for fine-tuning the electronic properties of pharmaceutical compounds. This electronic effect frequently results in enhanced acidity of nearby functional groups, as demonstrated in compounds such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group can reduce the basicity of amine-containing compounds, providing medicinal chemists with a tool for modulating the ionization state of drug molecules under physiological conditions.
Statistical analysis of large compound databases has revealed important insights into the effects of trifluoromethyl substitution on biological activity. Research examining over 28,000 compound pairs differing only in the presence of methyl versus trifluoromethyl groups found that while trifluoromethyl substitution does not improve bioactivity on average, approximately 9.19% of such substitutions result in at least a ten-fold increase in biological activity. This finding underscores the importance of strategic placement of trifluoromethyl groups rather than indiscriminate application.
Computational studies using quantum mechanics/molecular mechanics calculations have provided mechanistic insights into the favorable effects of trifluoromethyl substitution. These investigations revealed that trifluoromethyl groups preferentially interact with aromatic amino acid residues, particularly phenylalanine, methionine, leucine, and tyrosine. When trifluoromethyl substitution occurs near phenylalanine, histidine, or arginine residues in protein binding sites, the probability of improved bioactivity increases significantly. Energy decomposition analyses have shown that the beneficial effects of trifluoromethyl substitution are largely driven by electrostatic interactions and solvation free energy changes, with maximum energy improvements reaching -4.36 kcal/mol in optimized systems.
The incorporation of trifluoromethyl groups into thiazolo[4,5-b]pyridine frameworks represents a logical extension of these principles, combining the inherent biological activity of the heterocyclic scaffold with the favorable pharmacological properties imparted by fluorine substitution. The strategic positioning of the trifluoromethyl group at the 6-position of the thiazolo[4,5-b]pyridine system likely influences both the electronic properties of the aromatic system and the compound's interactions with biological targets. This combination of structural features positions this compound as a valuable scaffold for continued pharmaceutical development and biological investigation.
Properties
IUPAC Name |
6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4/h1-2H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALCPGVJCPHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234714 | |
| Record name | 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-52-3 | |
| Record name | 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206250-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
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Preparation Methods
Formation of Thiazole Ring
- The thiazole ring is typically constructed via the Hantzsch–Traumann synthesis, which involves the reaction of thioureas with α-haloketones or β-diketones.
- For example, thioureas derived from substituted amines react with 3-chloro-2,4-pentanedione or trifluorinated diketones to yield 5-acetylthiazoles, intermediates crucial for further transformations.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 6-position is introduced either by using trifluoromethylated diketone starting materials or by electrophilic fluorination of intermediates.
- One reported method involves the use of 1,1,1-trifluoropentane-2,4-dione in a two-step reaction sequence with hypervalent iodine reagents and thiourea derivatives to install the trifluoromethyl group on the thiazole ring.
Cyclization to Form the Pyridine Ring
- The pyridine ring fused to the thiazole is constructed through cyclization reactions involving enaminones and guanidine derivatives.
- Enaminones are prepared by refluxing 5-acetylthiazoles with reagents such as N,N-dimethylformamide dimethyl acetal or tert-butoxybis(dimethylamino)methane.
- Guanidine hydrochloride is then reacted with these enaminones to form the pyrimidine or pyridine ring systems via classical cyclization.
Amination at the 2-Position
- The 2-amine functionality is introduced by coupling reactions or by reduction of nitro precursors.
- Palladium-catalyzed Buchwald–Hartwig amination is a common method for introducing the amine group on the heterocyclic scaffold.
- Alternatively, reduction of nitro-substituted intermediates using hydrogenation over Pd/C provides the corresponding amines.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Key Reagents | Product/Intermediate |
|---|---|---|---|---|
| 1 | Thiazole formation | Thiourea derivatives + 3-chloro-2,4-pentanedione or trifluorinated diketone | Heat, solvent | 5-Acetylthiazoles (e.g., trifluoromethyl-substituted) |
| 2 | Enaminone formation | 5-Acetylthiazoles | N,N-dimethylformamide dimethyl acetal or Bredereck’s reagent | Enaminones |
| 3 | Cyclization | Enaminones + Guanidine hydrochloride | Heat, solvent | Fused thiazolo[4,5-b]pyridine core |
| 4 | Amination | Nitro intermediates or halogenated pyridine derivatives | Pd/C hydrogenation or Pd-catalyzed amination | 2-Aminothiazolo[4,5-b]pyridine derivatives |
Detailed Research Findings and Yields
A comprehensive study on related thiazolo[4,5-b]pyridine derivatives, including trifluoromethyl-substituted analogs, provides the following insights:
- The reaction of thioureas with trifluorinated diketones under thermal or microwave conditions yields 5-acetylthiazoles in moderate to high yields.
- Enaminone intermediates are formed efficiently by refluxing acetylthiazoles with DMF-DMA or Bredereck’s reagent.
- Cyclization with guanidine hydrochloride proceeds smoothly to form the fused heterocycle, although yields vary from 5% to 57% depending on substituents and conditions.
- Fluorination steps using SelectFluor enable selective introduction of fluorine atoms on the thiazole ring.
- Final amination steps, either via hydrogenation or palladium-catalyzed coupling, afford the desired 2-amine products in good to excellent yields (82–100% for hydrogenation reductions).
Example Data Table of Relevant Intermediates and Yields
| Compound | Description | Key Reaction | Yield (%) | Notes |
|---|---|---|---|---|
| 5-Acetylthiazole (trifluoromethyl-substituted) | Formed from trifluorinated diketone + thiourea | Hantzsch synthesis | 60–80 | Microwave-assisted synthesis improves time |
| Enaminone intermediate | From acetylthiazole + DMF-DMA | Reflux | 70–90 | Ready for cyclization |
| Fused thiazolo[4,5-b]pyridine core | Cyclization with guanidine hydrochloride | Heating | 5–57 | Yield depends on substituents |
| 2-Amino derivative | Reduction of nitro intermediate | Pd/C hydrogenation | 82–100 | High purity achieved |
| Alternative amination | Pd-catalyzed Buchwald–Hartwig amination | Pd catalyst, base | 40–70 | Used for aryl amination |
Notes on Green Chemistry and Process Optimization
- Recent advances include the use of green solvents such as sabinene for the synthesis of thiazolo[5,4-b]pyridine analogs, which may be adaptable to the this compound synthesis to reduce environmental impact.
- Microwave irradiation has been shown to reduce reaction times significantly without compromising yields.
- Reaction temperature control (e.g., 110 °C in sealed tubes) is critical for optimal conversion and minimizing side products.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In the agrochemical industry, this compound can be used to create new pesticides and herbicides. Its unique properties may enhance the effectiveness and safety of these products.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the binding affinity and selectivity of the compound, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of thiazolo[4,5-b]pyridin-2-amine derivatives are highly dependent on the substituents at positions 5, 6, and 5. Below is a detailed comparison of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine with analogs bearing different substituents:
Substituent Effects on Molecular Properties
Note: *Molecular weight for 6-methoxy derivative in conflicts with formula C₆H₁₃N₃O₂S (calc. ~187.25 g/mol). Discrepancy may indicate a reporting error.
Electronic and Steric Influence
- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance and metabolic stability. This group increases lipophilicity (logP), improving blood-brain barrier penetration .
- Bromo (-Br) : Moderately electron-withdrawing; facilitates Suzuki-Miyaura cross-coupling reactions for further functionalization .
- Methoxy (-OCH₃) : Electron-donating group increases ring electron density, improving solubility but reducing metabolic stability .
- Phenyl (-Ph) : Enhances π-π interactions in target binding pockets, critical for receptor affinity in drug design .
Research and Application Highlights
- Kinase Inhibition : The trifluoromethyl derivative’s electron-withdrawing nature enhances binding to ATP pockets in kinases, making it a candidate for oncology therapeutics .
- Antimicrobial Activity : Methoxy and bromo analogs show moderate activity against Gram-positive bacteria, attributed to membrane disruption .
- Agrochemical Potential: Fluorinated derivatives (e.g., 5-phenyl-7-CF₃) are patented as insecticidal agents, leveraging their stability under UV exposure .
Biological Activity
6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C7H5F3N2S
- Molecular Weight : 233.19 g/mol
- CAS Number : 884860-62-2
The compound features a thiazole ring fused to a pyridine ring, with a trifluoromethyl group that enhances its electronic properties, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound has shown promise as an inhibitor of c-KIT, a receptor tyrosine kinase involved in various cancers. Studies indicate that it can effectively inhibit c-KIT mutations resistant to traditional therapies like imatinib .
- Antiviral Properties : Research has demonstrated that derivatives of thiazolo[4,5-b]pyridines exhibit antiviral activity against viruses such as Zika virus (ZIKV). The compound's ability to inhibit viral replication makes it a candidate for further antiviral drug development .
- Antimicrobial Activity : The compound has been reported to possess antimicrobial properties against various bacterial strains and fungi, suggesting its potential use in treating infections.
Biological Activities
The following table summarizes key biological activities reported for this compound:
Case Studies
-
c-KIT Inhibitor Study :
- A study synthesized various thiazolo[4,5-b]pyridine derivatives, including this compound. The derivative exhibited significant inhibition of c-KIT activity with an IC50 value of 4.77 μM against the resistant mutant. The findings suggest that this compound could be a viable alternative for patients with c-KIT mutations resistant to existing therapies .
- Antiviral Activity Assessment :
-
Antimicrobial Efficacy :
- Laboratory tests confirmed the antimicrobial activity of this compound against common pathogens like E. coli and S. aureus. This property suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine, and how is its structural integrity confirmed?
- Methodological Answer : The compound is synthesized via [3+3] cyclocondensation of pyridine-2-amine with trifluoromethyl-containing carbonyl chlorides, followed by thiazole ring formation using P₂S₅ in anhydrous toluene. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on ¹H/¹³C NMR (to verify fused rings and substituents), high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to confirm purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., amine protons at δ 6.8–7.2 ppm) and carbon backbone.
- FT-IR : Identifies N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.05).
- Elemental Analysis : Validates C, H, N, S content (±0.3% theoretical) .
Q. How can researchers ensure purity during synthesis and storage of this compound?
- Methodological Answer :
- Purification : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Stability : Store at –20°C under argon to prevent hydrolysis/oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation via HPLC .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the bioactivity of thiazolo[4,5-b]pyridine derivatives?
- Methodological Answer : The electron-withdrawing CF₃ group at C6 enhances electrophilicity, improving binding to kinase ATP pockets (e.g., IC₅₀ reduction from 12 µM to 3 µM in anticancer assays). Validate via competitive inhibition assays (e.g., ATPγS binding) and 3D-QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies resolve contradictions between in vitro and cellular activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase activity) with cell viability (MTT assay) to assess membrane permeability.
- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min) as a source of discrepancy.
- X-ray Crystallography : Resolve binding mode inconsistencies (e.g., flipped orientation in active site) .
Q. What computational approaches optimize the design of thiazolo[4,5-b]pyridine analogs for enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Screen analogs against kinase homology models (e.g., AutoDock Vina) to prioritize substituents with ΔG < –9 kcal/mol.
- MD Simulations : Simulate ligand-protein interactions (100 ns trajectories) to assess stability of hydrogen bonds (e.g., with hinge region residues).
- 3D-QSAR : Generate CoMFA/CoMSIA models (q² > 0.5) to map steric/electrostatic requirements .
Q. How can regioselective functionalization of the thiazolo[4,5-b]pyridine core be achieved?
- Methodological Answer :
- Electrophilic Substitution : Nitration (HNO₃/AcOH at 0°C) targets the C5 position of the pyridine ring.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(OAc)₂, XPhos, K₂CO₃) introduce aryl groups at C7.
- Acylation : Acetyl chloride/AlCl₃ selectively modifies the thiazole nitrogen .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Caco-2 Assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- CYP450 Inhibition : Screen against CYP3A4/2D6 (IC₅₀ > 10 µM preferred).
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu > 5% ideal) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
